molecular formula C12H18N4O3 B6647255 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one

3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one

Cat. No. B6647255
M. Wt: 266.30 g/mol
InChI Key: DKKVGNKCLNGIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one, also known as MPMP, is a compound used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to inhibit the activity of protein kinases, such as Akt and ERK, which are involved in cell growth and survival. 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has neuroprotective effects, reduces inflammation, and improves cognitive function.

Advantages and Limitations for Lab Experiments

3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one also has some limitations, including its cost and limited availability.

Future Directions

Future research on 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one could focus on its potential therapeutic properties in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies could investigate the optimal dosage and administration of 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one for maximum therapeutic effect. Finally, research could explore the potential use of 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one in combination with other drugs or therapies for synergistic effects.

Synthesis Methods

3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one can be synthesized through a multi-step process involving the reaction of 2-amino-4-methoxypyrimidine with 4-chlorobutyryl chloride, followed by the reaction with morpholine and 1,3-propanediol. The final product is obtained through purification by recrystallization.

Scientific Research Applications

3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.

properties

IUPAC Name

3-[(4-methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-18-10-2-4-13-12(15-10)14-5-3-11(17)16-6-8-19-9-7-16/h2,4H,3,5-9H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKVGNKCLNGIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NCCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one

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